

# The Chemical Identity of 4-AcO-EPT

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## Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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Before discussing metabolism, it is critical to define the exact substance in question. A 2023 crystal structure study revealed that the material often referred to in research as "4-AcO-EPT fumarate" has a specific and unexpected composition [1].

The table below summarizes the key structural findings:

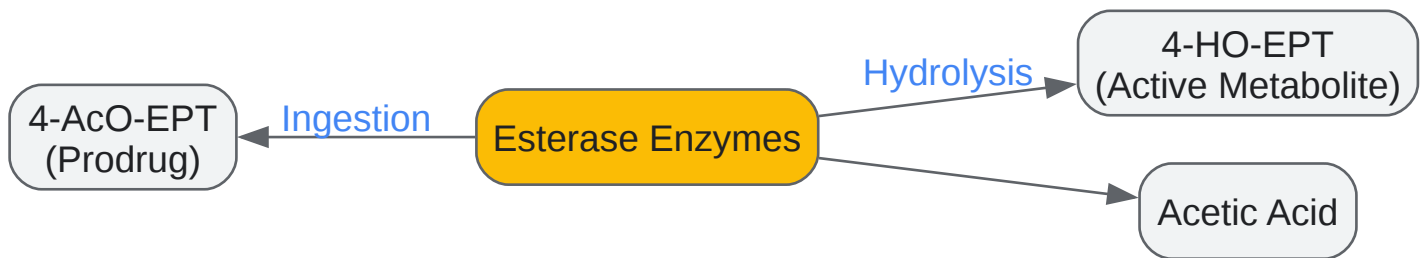
| Characteristic         | Description   |
|------------------------|---|
| <b>Systematic Name</b> | Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]  |
| <b>Asymmetric Unit</b> | One 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]   |
| <b>Significance</b>    | The crystalline form is neither a simple fumarate nor hydrofumarate salt, highlighting the necessity of analytical techniques like X-ray crystallography for accurate identification in research samples [1]. |

## Inferred Metabolic Pathway

While direct studies on 4-AcO-EPT are lacking, its metabolism can be inferred from robust data on its well-known analogue, **4-AcO-DMT (psilacetin)**. 4-AcO-DMT is consistently identified as a **prodrug** for the active metabolite psilocin (4-HO-DMT) [2]. The primary metabolic step for such 4-acetoxy tryptamines is

believed to be hydrolysis by esterases. This same logic applies to 4-AcO-EPT, which is hypothesized to be a prodrug for 4-HO-EPT [1].

The following diagram illustrates the inferred metabolic pathway for 4-AcO-EPT based on this prodrug model:



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This proposed pathway is supported by several lines of evidence:

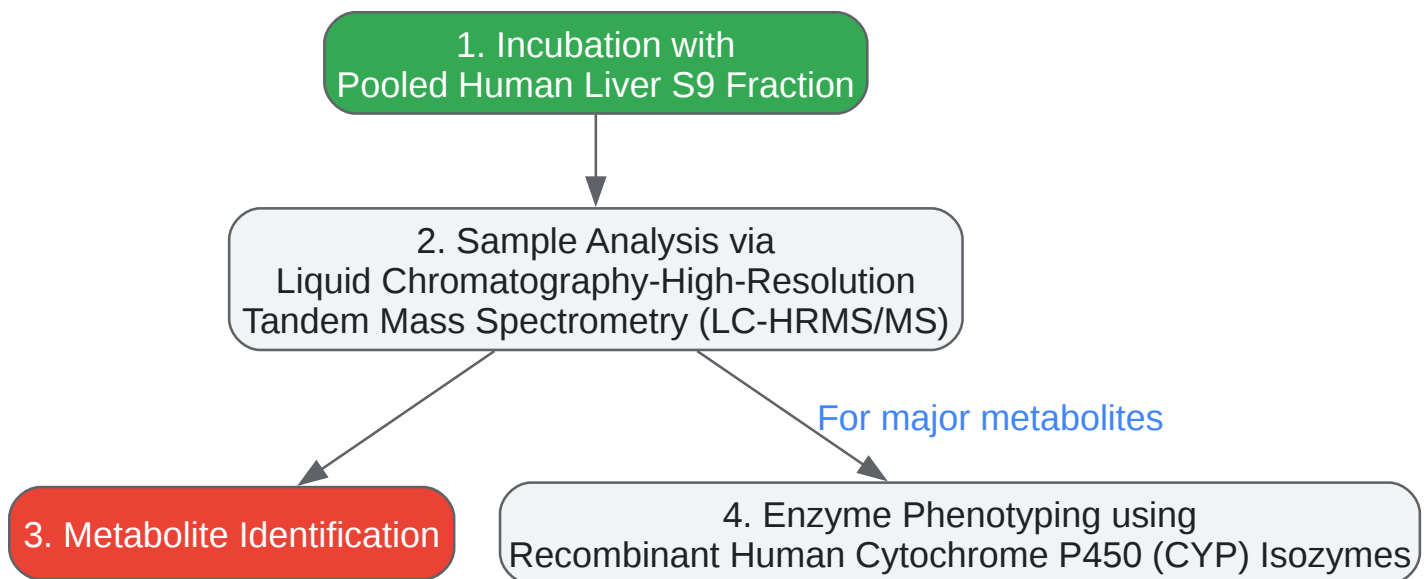
- **Prodrug Mechanism:** Research on 4-AcO-DMT confirms it acts as a prodrug for psilocin, with hydrolysis being the key step [2]. The same principle is cited for 4-AcO-EPT [1].
- **Enzymatic Hydrolysis:** A 2024 study on the related compound **4-AcO-DET** investigated its metabolism using a **pooled human liver S9 fraction (pHLS9)**, a standard model for human phase I metabolism. The study identified several phase I metabolites and two phase II metabolites, confirming that human metabolic systems process these compounds [3].
- **Receptor Binding Data:** Competitive binding assays show that 4-HO-EPT (the deacetylated metabolite) binds to many more receptors and with significantly greater strength than 4-AcO-EPT, confirming that deacetylation is necessary for full pharmacological activity [1].

## Recommended Experimental Protocols

To empirically determine the metabolism of 4-AcO-EPT, the following methodologies, based on studies of analogous substances, are recommended.

### In Vitro Metabolism Workflow

The diagram below outlines a standard workflow for studying the in vitro metabolism of a new psychoactive substance like 4-AcO-EPT:



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#### Key Protocol Details:

- **Incubation System:** Use pooled human liver S9 fraction (pHLS9) supplemented with co-factors (e.g., NADPH) to simulate human hepatic metabolism [3].
- **Analytical Technique:** Employ LC-HRMS/MS for the separation and high-resolution identification of parent compounds and their metabolites [3].
- **Enzyme Mapping:** Incubate 4-AcO-EPT with specific, recombinant human CYP isozymes (e.g., CYP2D6, CYP3A4) to identify which enzymes are responsible for the initial oxidative metabolic steps [3].

## In Vivo Model and Cytotoxicity Assessment

- **In Vivo Model:** The zebrafish larvae (ZL) model is a validated system for studying the in vivo metabolism of new psychoactive substances. Compounds can be introduced via microinjection or immersion bath, with metabolites subsequently identified in larval homogenates using LC-HRMS/MS [3].
- **Cytotoxicity Screening:** A multiparametric, fluorescence-based high-content screening (HCS) assay on human hepatoma cell lines (e.g., HepG2) can be used to assess cellular toxicity. This can be combined with CYP enzyme inhibition (e.g., using 1-aminobenzotriazole/ABT) to investigate metabolism-dependent toxicity [3].

## Summary and Research Implications

The table below consolidates the key information and research gaps regarding 4-AcO-EPT:

| Aspect                    | Status for 4-AcO-EPT         | Evidence from Related Compounds  |
|---------------------------|------------------------------|--|
| In Vivo Metabolism        | Not directly studied         | 4-AcO-DET metabolized in zebrafish and human liver models [3].                           |
| Prodrug Hypothesis        | Highly likely (for 4-HO-EPT) | 4-AcO-DMT is a known prodrug for psilocin [2]; 4-AcO-EPT binding data supports this [1]. |
| Metabolite Identification | No specific data available   | Multiple phase I and II metabolites identified for 4-AcO-DET [3].                        |
| Cytotoxicity              | Unknown                      | 4-AcO-DET showed no toxicity in HepG2 cells at tested concentrations [3].                |

In summary:

- The exact crystalline form of 4-AcO-EPT used in research has been precisely characterized [1].
- Its in vivo metabolism remains unstudied, but it is strongly hypothesized to be a prodrug for 4-HO-EPT via esterase-mediated hydrolysis [1].
- Established experimental protocols from research on 4-AcO-DET and other tryptamines provide a clear roadmap for conducting the necessary metabolic and toxicological studies on 4-AcO-EPT [3].

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## References

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2. - 4 -DMT - Wikipedia AcO [en.wikipedia.org]

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